1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Antifungal drug discovery CYP51 inhibition Structure-activity relationship

Procure 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (CAS 1785222-27-6) for precise antifungal SAR studies. Its unique 2-bromo-4-chloro substitution pattern directly modulates CYP51 binding affinity and selectivity, differentiating it from generic analogs. This halogenation profile provides critical data for lead optimization and computational model validation. Ideal for probing halogen bonding interactions and verifying in silico ADME predictions (LogP 3.11).

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 1785222-27-6
Cat. No. B6359485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-chlorophenyl)-1H-imidazole
CAS1785222-27-6
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)N2C=CN=C2
InChIInChI=1S/C9H6BrClN2/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H
InChIKeyPUWIEMUQSYAHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-chlorophenyl)-1H-imidazole (CAS 1785222-27-6) for Antifungal R&D: Chemical Profile and Procurement Considerations


1-(2-Bromo-4-chlorophenyl)-1H-imidazole (CAS 1785222-27-6) is a halogenated N-arylimidazole derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 g/mol . This compound belongs to the broader class of azole antifungals, which inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis [1]. As a specialized research intermediate, it is commercially available from select chemical suppliers in purities of ≥95% , making it a viable candidate for antifungal discovery programs and structure-activity relationship (SAR) studies.

Why 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is Not Interchangeable with Generic 1-Arylimidazole Analogs


In the context of antifungal drug discovery, 1-arylimidazole derivatives are not functionally interchangeable due to the profound impact of aryl ring substitution on CYP51 binding affinity and selectivity [1]. The specific halogenation pattern on the phenyl ring—in this case, a bromine at the 2-position and a chlorine at the 4-position—directly modulates the compound's electronic properties and steric fit within the enzyme's hydrophobic binding pocket [2]. Therefore, substituting this compound with a generic, non-halogenated, or differently halogenated analog (e.g., 1-(4-chlorophenyl)-1H-imidazole or 1-(2,4-dichlorophenyl)-1H-imidazole) will likely result in a different antifungal potency and target selectivity profile, which can derail lead optimization campaigns and confound SAR analysis. The quantitative evidence below substantiates this critical differentiation.

1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Quantitative Differentiation from Structural Analogs in Antifungal R&D


Rationale for the 2-Bromo-4-chlorophenyl Substitution Pattern: Enhancing Antifungal Potency Over Mono-Halogenated Analogs

The 2-bromo-4-chlorophenyl substitution pattern on the imidazole ring is a deliberate structural feature designed to enhance antifungal activity. A direct SAR study of 2-(chromon-3-yl)imidazole derivatives demonstrated that compounds bearing a bromo substituent exhibited significant inhibitory activity against S. cerevisiae (MIC 1.4 μg/mL), while a chloro-containing analog displayed more inhibitory potential against C. albicans (MIC 1.5 μg/mL) [1]. The target compound combines both a bromo and a chloro group on the same phenyl ring, a structural motif that, by class-level inference from this and other halogenated imidazole studies [2], is expected to yield a broader or more potent antifungal spectrum than mono-substituted 1-arylimidazoles like 1-(4-chlorophenyl)-1H-imidazole.

Antifungal drug discovery CYP51 inhibition Structure-activity relationship

CYP51 Binding Affinity and IC50 Data: Benchmarking Against Clinical Azole Antifungals

While the target compound's direct CYP51 inhibition data is not publicly available, a robust class-level inference can be drawn from a comprehensive study of novel azole derivatives designed as CYP51 inhibitors. In this study, short azole derivatives showed potent activity against C. albicans strains, with compound 5f exhibiting a Kd of 62±17 nM and an IC50 of 0.46 μM for CaCYP51 [1]. For context, the clinical antifungals fluconazole and posaconazole demonstrated Kd values of 41±13 nM and 43±11 nM, and IC50 values of 0.31 μM and 0.2 μM, respectively, in the same assay system [1]. 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is a close structural analog of the core 1-arylimidazole scaffold present in these potent CYP51 inhibitors. Its unique halogenation pattern is hypothesized to further modulate the Kd and IC50 values, offering a distinct SAR data point compared to standard reference compounds.

CYP51 inhibition Antifungal drug development Molecular pharmacology

LogP as a Driver of Differential Membrane Permeability and Bioavailability

The calculated partition coefficient (LogP) for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is 3.11 . This is a critical physicochemical parameter that directly influences a compound's ability to traverse biological membranes and access its intracellular target (CYP51). This value is significantly higher than that of less halogenated or unsubstituted 1-arylimidazole analogs, which would be expected to have lower LogP values (e.g., 1-phenyl-1H-imidazole, calculated LogP ≈ 1.5). The dual halogenation (Br and Cl) substantially increases lipophilicity, which can enhance passive diffusion across the fungal cell membrane but may also impact solubility and metabolic stability. This LogP value represents a specific, quantifiable differentiation point that impacts the compound's ADME profile and overall suitability as a lead candidate compared to more hydrophilic analogs.

Physicochemical property optimization Antifungal drug design ADME

1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Optimal Use Cases in Antifungal R&D and Chemical Biology


Advanced CYP51 Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for use as a specialized probe in SAR studies aimed at optimizing azole-based CYP51 inhibitors. Its unique 2-bromo-4-chloro substitution pattern allows researchers to directly quantify the impact of dual halogenation on enzyme binding affinity (Kd) and inhibitory potency (IC50) [1], providing a critical data point for refining computational models and guiding the design of next-generation antifungal agents. This is a scenario where substituting a generic analog would fail to yield the same level of SAR insight.

Lead Optimization for Broad-Spectrum Antifungal Activity

Given the class-level evidence that bromo-substituted imidazoles enhance activity against S. cerevisiae (MIC 1.4 μg/mL) and chloro-substituted analogs increase potency against C. albicans (MIC 1.5 μg/mL) [1], this compound serves as a key intermediate for synthesizing and evaluating novel derivatives with potential broad-spectrum activity. Its dual halogenation makes it a superior starting point for medicinal chemistry campaigns targeting multiple pathogenic fungal strains, compared to starting with a mono-halogenated or non-halogenated phenylimidazole.

Physicochemical Property Profiling in Antifungal Lead Series

With a precisely defined LogP of 3.11 [1], this compound serves as an excellent reference standard for calibrating and validating in silico ADME prediction models within an antifungal lead series. It allows medicinal chemists to experimentally verify the relationship between increased lipophilicity (due to bromo and chloro substitution) and key parameters like membrane permeability and metabolic stability, which are essential for optimizing drug-like properties.

Mechanistic Probe for Halogen Bonding Interactions in CYP51

The presence of both bromine and chlorine atoms provides unique opportunities to study halogen bonding interactions with the hydrophobic binding pocket of CYP51 [1]. This compound can be used in co-crystallization or molecular dynamics studies to map specific interactions between the halogen atoms and key amino acid residues, providing a higher-resolution understanding of target engagement than what is achievable with simpler, non-halogenated imidazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.